Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates and pyridines This compound is characterized by the presence of a benzoate ester linked to a nitropyridine moiety through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a palladium catalyst, such as palladium diacetate, and a ligand like 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). Potassium carbonate and sodium iodide are used as bases and additives, respectively. The reaction is conducted in toluene at a temperature of 110°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(3-nitropyridin-4-yl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities.
Material Science: The compound can be used in the development of organic materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate: This compound is similar but lacks the nitro group, which affects its reactivity and biological activity.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but differs in the substitution pattern and functional groups.
Indole derivatives: Compounds like (E)-ethyl 4-((1H-indol-3-yl)diazenyl)benzoate share structural similarities and exhibit diverse biological activities.
This compound stands out due to its unique combination of a benzoate ester and a nitropyridine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOLWFPBSQEJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402257 |
Source
|
Record name | Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145079-07-8 |
Source
|
Record name | Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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